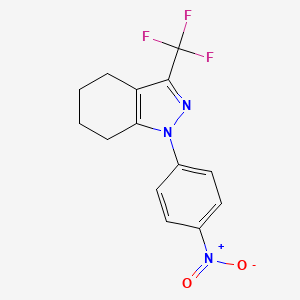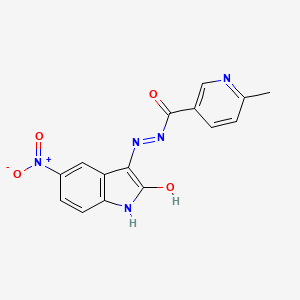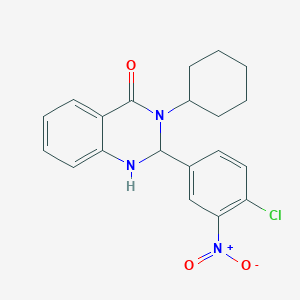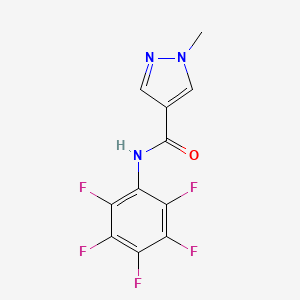
1-(4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a nitrophenyl group at the first position, a trifluoromethyl group at the third position, and a tetrahydroindazole core
Preparation Methods
The synthesis of 1-(4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: Formation of the indazole core through cyclization reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, nitroso derivatives, and substituted indazoles.
Scientific Research Applications
1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of an indazole core.
Dantrolene: Contains a nitrophenyl group and is used as a muscle relaxant.
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: Known for their antimicrobial properties.
Properties
CAS No. |
353457-70-2 |
|---|---|
Molecular Formula |
C14H12F3N3O2 |
Molecular Weight |
311.26 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)13-11-3-1-2-4-12(11)19(18-13)9-5-7-10(8-6-9)20(21)22/h5-8H,1-4H2 |
InChI Key |
TXIRTURNILBTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10904944.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10904947.png)
![N'~1~,N'~6~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hexanedihydrazide](/img/structure/B10904948.png)
![2-[(3-bromophenyl)amino]-N'-(2-methylcyclohexylidene)butanehydrazide](/img/structure/B10904949.png)
![(2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(thiophen-2-yl)prop-2-enamide]](/img/structure/B10904967.png)

![(2E,2'E)-N,N'-butane-1,4-diylbis[3-(4-methylphenyl)prop-2-enamide]](/img/structure/B10904973.png)
![[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B10904985.png)
![2-(3-chlorophenoxy)-N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10904992.png)


![N-(2,4-difluorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10905015.png)
![3-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905031.png)
